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Compound of Interest

Compound Name: 2,5-Difluorobenzyl alcohol

Cat. No.: B1297542

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 2,5-difluorobenzyl alcohol. It
includes tabulated spectral data, detailed experimental protocols, and a logical workflow for
spectroscopic analysis, designed to assist in the identification, characterization, and quality
control of this compound in a research and development setting.

Spectroscopic Data

The following sections present the key spectral data for 2,5-difluorobenzyl alcohol (CAS No:
75853-20-2, Molecular Formula: C7HsF20, Molecular Weight: 144.12 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2,5-difluorobenzyl alcohol are crucial for its structural elucidation. Due to
the fluorine substituents, both proton (*H) and carbon (33C) NMR spectra will exhibit
characteristic splitting patterns (coupling) between the fluorine atoms and the neighboring
protons and carbons.

Please note: The following NMR data is predicted and has been sourced from computational
models as experimental data is not readily available in the public domain. These predictions
are intended to provide a reference for spectral interpretation.

Table 1: Predicted *H NMR Spectral Data for 2,5-Difluorobenzyl Alcohol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons (H-
~7.10-7.30 m 3H
3, H-4, H-6)
Methylene protons (-
~4.70 s 2H Y P (
CH20H)
~2.50 brs 1H Hydroxyl proton (-OH)

Table 2: Predicted 3C NMR Spectral Data for 2,5-Difluorobenzyl Alcohol

Chemical Shift (6) ppm Assignment
~159 (dd) C-F (C-2)
~157 (dd) C-F (C-5)
~130 (dd) c-1

~116 (dd) Aromatic CH
~115 (dd) Aromatic CH
~114 (dd) Aromatic CH
~60 -CH20H

Note: 'dd' denotes a doublet of doublets, arising from coupling to the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-difluorobenzyl alcohol is characterized by the presence of a hydroxyl
group, an aromatic ring, and carbon-fluorine bonds.

Please note: The following IR data is based on predicted spectra and common absorption
ranges for the functional groups present.

Table 3: Key IR Absorption Bands for 2,5-Difluorobenzyl Alcohol
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Wavenumber (cm~?) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (hydroxyl group)
~3030 Medium Aromatic C-H stretch

1700 - 1500 Medium Aromatic C=C bending

1250 - 1000 Strong C-F stretch

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

The mass spectrum of 2,5-difluorobenzyl alcohol provides information about its molecular

weight and fragmentation pattern upon ionization.

Table 4: Major Mass Spectrometry Fragments for 2,5-Difluorobenzyl Alcohol

m/z Relative Abundance Assignment

144 High Molecular lon [M]*

127 Medium [M-OH]* or [M+H-H20]*
123 High [M-F]* (tentative)

115 High [C7H4F]* (tentative)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data of 2,5-difluorobenzyl

alcohol.

NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural confirmation.
Methodology:

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1297542?utm_src=pdf-body
https://www.benchchem.com/product/b1297542?utm_src=pdf-body
https://www.benchchem.com/product/b1297542?utm_src=pdf-body
https://www.benchchem.com/product/b1297542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Dissolve 5-10 mg of 2,5-difluorobenzyl alcohol in approximately 0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCls).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o Transfer the solution to a 5 mm NMR tube.

e Instrumentation:
o A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended.

e 1H NMR Acquisition Parameters:

[¢]

Pulse Program: Standard single-pulse experiment.

[e]

Spectral Width: Approximately 15 ppm.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans.

[e]

e 13C NMR Acquisition Parameters:

o

Pulse Program: Proton-decoupled 13C experiment.

[¢]

Spectral Width: Approximately 220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).
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[e]

Phase correct the resulting spectrum.

o

Reference the spectrum to the TMS signal at 0.00 ppm.

[¢]

Integrate the peaks in the *H NMR spectrum.

[¢]

Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,5-difluorobenzyl alcohol.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small drop of neat 2,5-difluorobenzyl alcohol directly onto the ATR crystal (e.qg.,
diamond).

o Ensure complete coverage of the crystal surface.
e Instrumentation:
o AFourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o Data Acquisition:

o

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32 scans.

[¢]

[e]

Collect a background spectrum of the clean, empty ATR crystal before analyzing the
sample.

» Data Processing:
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o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,5-difluorobenzyl
alcohol.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
e Sample Preparation:

o Prepare a dilute solution of 2,5-difluorobenzyl alcohol (e.g., 100 ug/mL) in a volatile
organic solvent such as methanol or ethyl acetate.

e Instrumentation:

o A GC-MS system equipped with a capillary column (e.g., DB-5MS) and an electron
ionization (EI) source.

e Gas Chromatography (GC) Conditions:
o Injection Volume: 1 pL.
o Injector Temperature: 250 °C.
o Oven Temperature Program:
= |nitial temperature: 60 °C, hold for 2 minutes.
» Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
» Final hold: Hold at 280 °C for 5 minutes.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: m/z 40-400.
o lon Source Temperature: 230 °C.
o Transfer Line Temperature: 280 °C.
e Data Analysis:

o lIdentify the peak corresponding to 2,5-difluorobenzyl alcohol in the total ion

chromatogram (TIC).

o Analyze the mass spectrum associated with this peak to identify the molecular ion and

major fragment ions.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical sample such as 2,5-difluorobenzyl alcohol.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1297542?utm_src=pdf-body
https://www.benchchem.com/product/b1297542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Chemical Sample
(2,5-Difluorobenzyl Alcohol)

for NM lfor GC-MS for FTIR

Dissolution in Dilution in

Deuterated Solvent Volatile Solvent Neat Liquid Sample

Spectroscopif Analysis
4 A4
NMR Spectroscopy Mass Spectrometry IR Spectroscopy
(H, 3C) (GC-MS) (FTIR-ATR)

Data Processing & In

erpretation

Structural Elucidation Molecular Weight &

Fragmentation Pattern

v

Comprehensive
Technical Report

Functional Group

(Chemical Shifts, Coupling) Identification

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[pubchem.ncbi.nlm.nih.gov]

e 2. GSRS [precision.fda.gov]

 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2,5-
Difluorobenzyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297542#2-5-difluorobenzyl-alcohol-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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